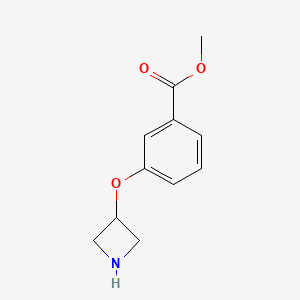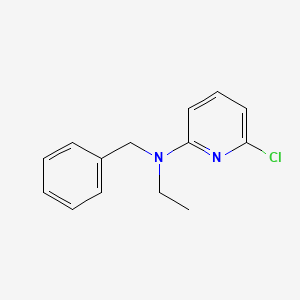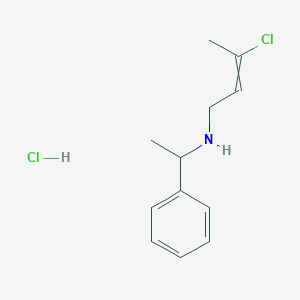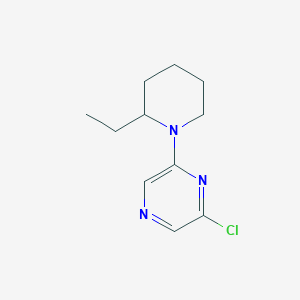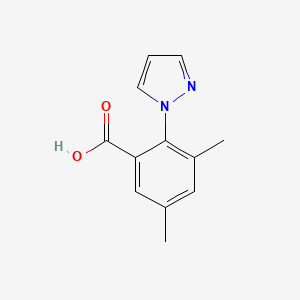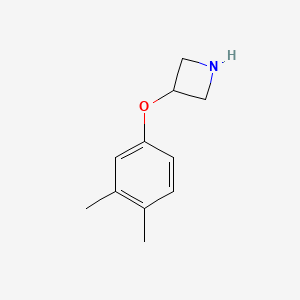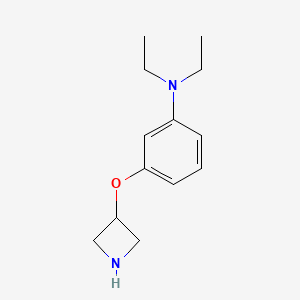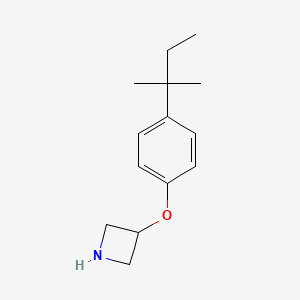
3-Azetidinyl 4-(tert-pentyl)phenyl ether
Vue d'ensemble
Description
3-Azetidinyl 4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H21NO . It is used as a building block in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 4-(tert-pentyl)phenyl ether consists of a 3-membered azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is further substituted with a tert-pentyl group . The molecular weight of the compound is 219.32 g/mol.Applications De Recherche Scientifique
Synthesis of Bicyclic Beta-Lactam Carboxylic Esters : Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems to produce novel bicyclic beta-lactam structures. This process involved sequential N-alkylation, Ireland-Claisen ester enolate rearrangement, and esterification, ultimately leading to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).
Efficient Synthesis of Carbapenem Intermediates : Kita et al. (1992) demonstrated the synthesis of trans-4-substituted azetidin-2-ones, which are crucial intermediates in carbapenem and 1β-methylcarbapenem synthesis. This process involved the reaction of 3-(1-tert-butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one with O-silylated ketene acetals and silylated enol ethers (Kita et al., 1992).
Alkyl Aryl Ether Metalation : Finnegan and Altschuld (1967) studied the treatment of various ethers of phenol, including phenyl tert-butyl ether, with n-butyllithium. This led to the formation of o-alkoxybenzoic acids, showcasing the reactivity of these compounds in organometallic chemistry (Finnegan & Altschuld, 1967).
Photochemical and Thermal Reactions in Organometallic Chemistry : Ionescu et al. (2005) investigated the photochemical ring opening of a 2H-azaphosphirene complex in the presence of tert-butyl isocyanide. This study provided insights into the reactivity and stability of these complexes in both photochemical and thermal conditions (Ionescu et al., 2005).
Synthesis of Poly(Ether Imide)s : Liaw et al. (2001) synthesized a series of poly(ether imide)s from a bis(ether anhydride) derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane. These polymers demonstrated excellent solubility and thermal stability, highlighting their potential in material science applications (Liaw, Hsu, & Liaw, 2001).
Propriétés
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKVPQCFJLHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-(tert-pentyl)phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



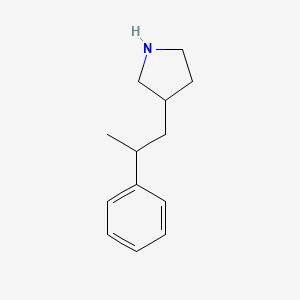
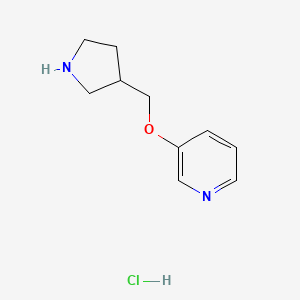
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
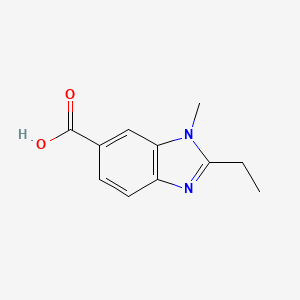
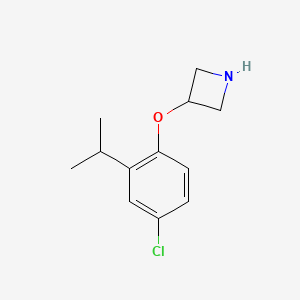
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
